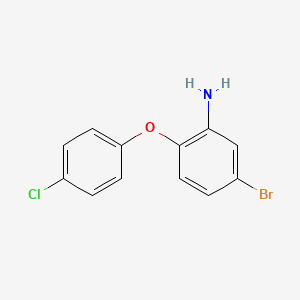

5-Bromo-2-(4-chlorophenoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-(4-chlorophenoxy)aniline is an organic compound with the molecular formula C12H9BrClNO and a molecular weight of 298.56 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology. It is known for its applications in proteomics research and is not intended for diagnostic or therapeutic use .

Vorbereitungsmethoden

The synthesis of 5-Bromo-2-(4-chlorophenoxy)aniline can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of a substrate with CuBr2 in a solvent like tetrahydrofuran, which provides high selectivity and yield .

Analyse Chemischer Reaktionen

5-Bromo-2-(4-chlorophenoxy)aniline undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(4-chlorophenoxy)aniline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions . In medicine, it is used in the development of new drugs and therapeutic agents. Additionally, it has applications in the industrial production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(4-chlorophenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their structure and function. This interaction can lead to changes in cellular processes and pathways, ultimately affecting the biological activity of the compound. The specific molecular targets and pathways involved depend on the context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

5-Bromo-2-(4-chlorophenoxy)aniline can be compared with other similar compounds, such as:

5-Bromo-2-(4-bromo-2-chlorophenoxy)aniline: This compound has an additional bromine atom, which can affect its reactivity and applications.

2-Bromo-5-fluoroaniline: This compound has a fluorine atom instead of a chlorine atom, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which provides distinct chemical and biological properties.

Biologische Aktivität

5-Bromo-2-(4-chlorophenoxy)aniline is an organic compound with the molecular formula C₁₂H₉BrClN₁O. Its structure includes a bromine atom at the 5-position and a chlorophenoxy group at the 2-position of the aniline structure. This unique configuration endows the compound with significant biological activity, making it a subject of interest in medicinal chemistry and agrochemical research.

The synthesis of this compound typically involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. These processes can be scaled effectively for industrial applications, demonstrating high yield and cost efficiency .

Biological Activities

This compound exhibits a range of biological activities that can be categorized as follows:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of halogens such as bromine and chlorine can enhance these activities by increasing lipophilicity and facilitating membrane penetration .

- Anticancer Potential : Some studies suggest that derivatives of aniline compounds can inhibit cancer cell proliferation. The incorporation of bromine and chlorophenoxy groups may contribute to this activity by modulating signaling pathways involved in cell growth and apoptosis .

- SGLT2 Inhibition : This compound is noted for its role as an intermediate in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors, which are used in diabetes therapy. SGLT2 inhibitors work by preventing glucose reabsorption in the kidneys, thus lowering blood sugar levels .

Comparative Analysis with Related Compounds

To understand the biological significance of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Chlorophenoxy)aniline | C₁₂H₁₀ClN₁O | Lacks bromine substitution; less reactive |

| 5-Chloro-2-(4-chlorophenoxy)aniline | C₁₂H₉Cl₂N₁O | Contains two chlorine atoms; different reactivity |

| 3-Chloro-4-(4-chlorophenoxy)aniline | C₁₂H₉Cl₂N₁O | Chlorine at different position; altered properties |

| 5-Bromo-2-(4-fluorophenoxy)aniline | C₁₂H₉BrFNO | Fluorine instead of chlorine; different reactivity |

This table highlights how the unique combination of bromine and chlorophenoxy groups in this compound enhances its biological activity compared to other compounds.

Case Studies

- Anticancer Activity : A study published in a peer-reviewed journal explored the anticancer potential of various aniline derivatives, including those similar to this compound. The results indicated that these compounds could significantly inhibit tumor growth in vitro and in vivo models .

- SGLT2 Inhibitors Development : The synthesis of SGLT2 inhibitors from intermediates like this compound has been documented in industrial research. The scale-up processes demonstrated effective yields and highlighted the compound's importance in developing therapeutics for type 2 diabetes .

- Microbial Resistance Studies : Another research effort assessed the antimicrobial properties of halogenated anilines, revealing that compounds like this compound exhibited enhanced efficacy against resistant strains of bacteria due to their structural characteristics .

Eigenschaften

IUPAC Name |

5-bromo-2-(4-chlorophenoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO/c13-8-1-6-12(11(15)7-8)16-10-4-2-9(14)3-5-10/h1-7H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCICNYOGHRMGIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)Br)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.